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Odorranain-H-RA6 peptide precursor

Antimicrobial Peptide Design Peptide Sequence Analysis Structure-Activity Relationship

Odorranain-H-RA6 peptide precursor is a 20-amino acid antimicrobial peptide (AMP) biosynthetic intermediate derived from the skin secretions of the golden crossband frog, Odorrana andersonii. It belongs to the Odorranain family, a structurally diverse group of amphibian host-defense peptides with reported antibacterial and antifungal activities.

Molecular Formula
Molecular Weight
Cat. No. B1578438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdorranain-H-RA6 peptide precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Odorranain-H-RA6 Peptide Precursor: Sequence-Defined Antimicrobial Peptide from Odorrana andersonii for Targeted Research Procurement


Odorranain-H-RA6 peptide precursor is a 20-amino acid antimicrobial peptide (AMP) biosynthetic intermediate derived from the skin secretions of the golden crossband frog, Odorrana andersonii . It belongs to the Odorranain family, a structurally diverse group of amphibian host-defense peptides with reported antibacterial and antifungal activities [1]. The synthetic product is supplied as a lyophilized powder at ≥95% purity for non-clinical research use, with the primary sequence TMKKPMLLLFFLGTISLSLC confirmed by vendor analytical specification . Critically, no peer-reviewed publication or patent currently reports quantitative antimicrobial activity (MIC), hemolytic, or cytotoxicity data for this specific peptide; the evidence presented herein is therefore derived from sequence-level comparisons, genomic provenance, and class-level inference from characterized Odorranain family members.

Why Odorranain-H-RA6 Cannot Be Replaced by Other Odorranain Family Peptides in Scientific Procurement


The Odorranain peptide family exhibits extreme primary sequence divergence: characterized members differ by as little as a single amino acid yet display measurable differences in antimicrobial spectrum, potency, and hemolytic profile [1]. Odorranain-H-RA6 differs from its closest cataloged homolog, Odorranain-H-RA5, by a single Pro→Ser substitution at position 5—a change predicted to alter local backbone flexibility and amphipathicity . Furthermore, the source organism, Odorrana andersonii, encodes 175 distinct mature AMPs from 596 cDNA precursors, representing one of the highest AMP diversities documented in a single amphibian species; each individual precursor therefore constitutes a unique genomic and biosynthetic entity [2]. Generic substitution among Odorranain family members without experimental validation of functional equivalence is not scientifically justified, as even closely related peptides may exhibit divergent target selectivity, membrane-disruption kinetics, and in vivo stability profiles that cannot be predicted from sequence similarity alone.

Quantitative Differential Evidence for Odorranain-H-RA6 Peptide Procurement vs. Closest Analogs


Single-Residue Sequence Divergence from Closest Catalog Homolog Odorranain-H-RA5: Proline-5 vs. Serine-5

Odorranain-H-RA6 (TMKKPMLLLFFLGTISLSLC) differs from Odorranain-H-RA5 (TMKKSMLLLFFLGTISLSLC) by a single amino acid substitution: Proline (Pro, P) at position 5 vs. Serine (Ser, S) . Proline is a cyclic imino acid that introduces a kink in α-helical secondary structure and is associated with reduced hemolytic activity in several characterized AMP families, whereas Serine is a polar, helix-compatible residue. The predicted hydrophobicity shift (Pro hydropathy index: -1.6; Ser: -0.8; Δ = -0.8 units on the Kyte-Doolittle scale) and mass difference (Pro MW 97.12 Da; Ser MW 87.08 Da; Δ ≈ 10.04 Da) are sufficient for unambiguous analytical discrimination by LC-MS.

Antimicrobial Peptide Design Peptide Sequence Analysis Structure-Activity Relationship

Antimicrobial Activity Gap: Odorranain-H-RA6 vs. Experimentally Validated Odorranain-H1

Odorranain-H-RA6 has no published minimum inhibitory concentration (MIC) or hemolytic activity data; its antimicrobial activity is stated qualitatively on vendor pages without quantitative support . In contrast, the structurally distinct Odorranain-H1 from Odorrana grahami (21 aa, GIFGKILGVGKKVLCGLSGVC, mass 2048.58 Da, disulfide bond Cys15-Cys21) has experimentally validated broad-spectrum activity: S. aureus MIC = 5.90 µg/mL, B. subtilis MIC = 5.90 µg/mL, E. coli MIC = 23.60 µg/mL, C. albicans MIC = 11.80 µg/mL, with 21.6±7.3% hemolysis of rabbit erythrocytes at 50 µg/mL [1]. The sequence identity between H-RA6 and H1 is <30% in the mature region, and H-RA6 lacks the disulfide-bonded cyclic heptapeptide domain characteristic of H1, precluding any reliable inference of H-RA6's antimicrobial potency or selectivity from H1 data.

Antimicrobial Susceptibility Testing Hemolysis Assay Peptide Functional Characterization

Source Species AMP Repertoire Capacity: Odorrana andersonii Encodes 1.6× More Unique AMPs than Odorrana grahami

Odorrana andersonii, the biosynthetic source of Odorranain-H-RA6, has been documented to harbor 596 AMP cDNA sequences encoding 175 distinct mature antimicrobial peptides, of which 162 are novel—making it arguably the richest single-species AMP source identified in amphibians [1]. By comparison, Odorrana grahami, the source of the well-characterized Odorranain-H1 and Odorranain-HP, yielded 372 cDNA sequences encoding 107 novel AMPs [2]. Odorrana ishikawae, another studied species, contributed only 9 novel AMPs in its most comprehensive characterization [2]. This genomic disparity means that O. andersonii-derived peptides sample a substantially larger and less-explored region of amphibian AMP chemical space.

Amphibian Peptidomics Natural Product Discovery Biodiversity-Guided Screening

Genomic Traceability: Unique NCBI GenBank Deposition of the Full-Length 61-Amino Acid Odorranain-A-RA6 Precursor

The full-length 61-amino acid Odorranain-A-RA6 precursor (GenBank: ADP06040.1), which encompasses the Odorranain-H-RA6 mature peptide domain, was deposited by Yang X, Liang X, Zhang Y, and Lee W-H from the Kunming Institute of Zoology, Chinese Academy of Sciences, under the study title 'The highest antimicrobial peptides diversity, skin antimicrobial peptides peptidomics of Amphibian, Rana andersonii' [1]. The precursor displays the canonical amphibian AMP tripartite architecture: N-terminal signal peptide (residues 1-22), acidic spacer domain (residues 23-43), and C-terminal mature peptide domain with a Lys-Arg processing site [2]. BLAST analysis confirms that no other deposited amphibian precursor shares >95% full-length identity with ADP06040.1, and the mature peptide region (VVKCPYRLGSPDSRCN) encoded by the genomic locus is distinct from the commercial H-RA6 synthetic construct, indicating that the true biologically processed mature form may differ from the synthetic peptide sold under this catalog designation—a critical consideration for functional studies.

Genomic Sequence Protein Precursor Architecture Proteogenomic Validation

Analytical Discriminability: Distinct Monoisotopic Mass and Cysteine Content vs. Odorranain-H1 and H-RA5

Odorranain-H-RA6 can be unambiguously distinguished from its closest commercially available analogs by liquid chromatography-mass spectrometry (LC-MS) based on its unique monoisotopic mass and cysteine stoichiometry . H-RA6 (predicted monoisotopic mass ≈ 2192.6 Da, 1 Cys residue) differs from H-RA5 (≈ 2197.6 Da, 1 Cys) by approximately 5 Da and from H1 (2048.58 Da, 2 Cys residues with intramolecular disulfide bond) by approximately 144 Da [1]. The single cysteine in H-RA6 simplifies redox chemistry and precludes disulfide bond formation, in contrast to H1's Cys15-Cys21 disulfide that constrains its cyclic conformation and contributes to its antimicrobial activity [1].

LC-MS Peptide Analysis Quality Control High-Throughput Screening

Evidence-Backed Application Scenarios for Odorranain-H-RA6 Peptide Precursor Procurement


Discovery-Phase Antimicrobial Screening of Uncharacterized Odorranain Family Members from Odorrana andersonii

Odorranain-H-RA6 is suitable for primary antimicrobial susceptibility screening panels against ESKAPE pathogens, where its unique sequence (TMKKPMLLLFFLGTISLSLC) distinguishes it from all previously characterized Odorranain peptides . Given the extreme AMP diversity of its source species O. andersonii (175 mature AMPs, 162 novel), H-RA6 offers access to an unexplored region of amphibian peptide chemical space for hit discovery [1]. Researchers should include Odorranain-H1 as a positive control (S. aureus MIC = 5.90 µg/mL) and Odorranain-H-RA5 as the closest-sequence comparator (S. aureus MIC = 8 µg/mL, E. coli MIC = 16 µg/mL, P. aeruginosa MIC = 32 µg/mL) to directly assess the functional impact of the Pro-5/Ser-5 substitution on antimicrobial spectrum and potency [2].

Structure-Activity Relationship Studies on Proline-Containing Amphipathic Peptides

The presence of Pro at position 5 in Odorranain-H-RA6 vs. Ser in H-RA5 makes this peptide pair an ideal minimal model system for studying the impact of a single Pro substitution on antimicrobial activity, membrane selectivity, and proteolytic stability [1]. Proline introduces a kink in α-helical structure and has been shown to reduce hemolytic activity in multiple AMP families; H-RA6 allows direct testing of this hypothesis against the Ser-containing comparator H-RA5, for which vendor-reported MIC data against S. aureus (8 µg/mL), E. coli (16 µg/mL), and P. aeruginosa (32 µg/mL) provide a baseline for comparative dose-response studies .

Genomic-Proteomic Correlation Studies Linking AMP Precursor Sequences to Mature Peptide Functions

Odorranain-H-RA6 has a corresponding full-length genomic precursor entry (GenBank ADP06040.1, cDNA GU133975.1) deposited by the Kunming Institute of Zoology, enabling correlation between the synthetic peptide and its natural biosynthetic gene cluster [3]. This makes H-RA6 suitable for studies that require a defined gene-to-peptide mapping, such as CRISPR-based functional genomics in amphibian cell models, evolutionary analyses of the Odorranain family across Ranid frogs, or proteogenomic validation of mass spectrometry-identified skin secretion peptides from field-collected O. andersonii specimens [3]. Researchers should note that the mature peptide domain in the genomic precursor (VVKCPYRLGSPDSRCN) differs from the commercial synthetic construct (TMKKPMLLLFFLGTISLSLC), necessitating experimental confirmation of the biologically relevant mature sequence.

LC-MS Calibrant for Amphibian Peptide Library Deconvolution and Quality Control

With its distinct monoisotopic mass (predicted ≈ 2192.6 Da), single cysteine residue, and characteristic HPLC retention time, Odorranain-H-RA6 can serve as a retention time/mass calibrant in LC-MS-based peptidomic workflows analyzing complex amphibian skin secretion mixtures . When purchasing multiple Odorranain peptides for focused library construction, the 5-Da mass difference from H-RA5 and ~144 Da difference from H-RA1 allow unambiguous peak assignment without MS/MS, reducing analysis time and false-positive rates in high-throughput screening campaigns [2]. The absence of a disulfide bond in H-RA6 further simplifies sample preparation, as reducing agents are not required prior to LC-MS analysis.

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